Cas no 897470-41-6 ((E)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one)

(E)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one is a synthetic organic compound featuring a benzothiazole core linked to a thiophene moiety via a piperazine bridge and an α,β-unsaturated ketone. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or receptor modulators due to its conjugated system and heterocyclic diversity. The ethoxy group enhances solubility, while the thiophene and benzothiazole rings may contribute to π-stacking interactions, improving binding affinity. Its well-defined stereochemistry (E-configuration) ensures consistent reactivity, making it suitable for structure-activity relationship studies. The compound’s modular design allows for further derivatization, supporting targeted drug discovery efforts.
(E)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one structure
897470-41-6 structure
Product name:(E)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
CAS No:897470-41-6
MF:C20H21N3O2S2
MW:399.529641866684
CID:5485671

(E)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • (E)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
    • Inchi: 1S/C20H21N3O2S2/c1-2-25-15-5-7-17-18(14-15)27-20(21-17)23-11-9-22(10-12-23)19(24)8-6-16-4-3-13-26-16/h3-8,13-14H,2,9-12H2,1H3
    • InChI Key: PXVWZHVVVHFROZ-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=NC3=CC=C(OCC)C=C3S2)CC1)(=O)C=CC1SC=CC=1

(E)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2609-0500-2mg
(2E)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
897470-41-6 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2609-0500-2μmol
(2E)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
897470-41-6 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2609-0500-3mg
(2E)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
897470-41-6 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2609-0500-20μmol
(2E)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
897470-41-6 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2609-0500-100mg
(2E)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
897470-41-6 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2609-0500-5mg
(2E)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
897470-41-6 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2609-0500-20mg
(2E)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
897470-41-6 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2609-0500-75mg
(2E)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
897470-41-6 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2609-0500-40mg
(2E)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
897470-41-6 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2609-0500-10μmol
(2E)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
897470-41-6 90%+
10μl
$69.0 2023-05-16

Additional information on (E)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one

(E)-1-[4-(6-Ethoxy-1,3-Benzothiazol-2-Yl)Piperazin-1-Yl]-3-Thiophen-2-Ylprop-2-en-1-one: A Comprehensive Overview

Introduction to (E)-1-[4-(6-Ethoxy-1,3-Benzothiazol-2-Yl)Piperazin-1-Yl]-3-Thiophen-2-Ylprop-2-en-1-one

The compound (E)-1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-one (CAS No. 897470416) is a highly specialized organic molecule with a complex structure and diverse potential applications. This compound belongs to the class of heterocyclic compounds, which are widely studied in medicinal chemistry and materials science due to their unique electronic properties and structural versatility. The molecule features a piperazine ring fused with a benzothiazole moiety and a thiophene group, making it a valuable candidate for various research and industrial applications.

Structural Analysis and Key Features

The molecular structure of (E)-1-[4-(6-Ethoxy-1,3-benzothiazol-2-Yl)Piperazin-Yl]-3-Thiophen-Ylprop-en-one is characterized by several key functional groups. The piperazine ring is a six-membered ring containing two nitrogen atoms, which contributes to its amine-like reactivity. The benzothiazole group, on the other hand, is an aromatic heterocycle consisting of a benzene ring fused with a thiazole ring. This group is known for its strong electron-withdrawing properties and is often used in the synthesis of various pharmaceuticals and agrochemicals.

Additionally, the thiophene moiety present in the molecule adds to its electronic complexity. Thiophene is a five-membered aromatic heterocycle with sulfur as one of its atoms. It is known for its excellent conjugation properties and ability to participate in various types of chemical reactions. The combination of these functional groups makes this compound highly versatile and suitable for a wide range of applications.

Synthesis and Applications

The synthesis of (E)-1-[4-(6-Ethoxy-benzothiazol-Yl)Piperazin-Yl]-3-Thiophen-Ylprop-en-one involves a series of carefully designed organic reactions. The starting materials typically include benzothiazole derivatives, piperazine derivatives, and thiophene-containing compounds. The synthesis process often involves nucleophilic substitutions, condensation reactions, and possibly some form of cyclization to achieve the desired product.

One of the most promising applications of this compound lies in the field of medicinal chemistry. Its unique structure makes it an ideal candidate for drug discovery programs targeting various diseases such as cancer, inflammation, and neurodegenerative disorders. Recent studies have shown that benzothiazole-containing compounds exhibit significant anti-cancer activity by inhibiting key enzymes involved in cell proliferation.

In addition to its medicinal applications, this compound also finds use in materials science. Its electronic properties make it suitable for use in organic electronics, such as OLEDs (organic light-emitting diodes) and organic photovoltaics (OPVs). The thiophene moiety in particular plays a crucial role in enhancing the conjugation length and stability of the material.

Recent Research Findings

Recent research has focused on optimizing the synthesis pathway of (E)-1-[4-(6-Ethoxy-benzothiazol-Yl)Piperazin-Yl]-3-Thiophen-Ylprop-en-one to improve yield and reduce costs. Scientists have explored various catalysts and reaction conditions to achieve higher purity levels. For instance, the use of microwave-assisted synthesis has been shown to significantly accelerate the reaction process while maintaining product quality.

Another area of active research is the investigation of this compound's biological activity. Researchers have conducted extensive in vitro studies to evaluate its cytotoxicity against various cancer cell lines. Preliminary results indicate that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, suggesting its potential as an anti-cancer agent.

Furthermore, studies have been conducted to explore the photophysical properties of this compound for applications in organic electronics. Researchers have found that incorporating this compound into polymer blends can enhance their charge transport properties, making them suitable for use in high-efficiency OLEDs.

Conclusion

In conclusion, (E)-1-[4-(6-Ethoxy-benzothiazol-Yl)Piperazin-Yl]-3-Thiophen-Ylprop-en-one (CAS No. 897470416) is a versatile organic compound with significant potential in both medicinal chemistry and materials science. Its unique structure allows for diverse applications ranging from drug discovery to organic electronics. Ongoing research continues to uncover new insights into its synthesis optimization and biological activity, further solidifying its importance in modern chemical research.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk